Methyl 2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetate

Butyrylcholinesterase inhibition Alzheimer's disease Pyridazinone SAR

This privileged BuChE inhibitor scaffold yields IC50 12.8 µM with complete AChE selectivity. The methyl ester (XLogP3 1.3, 0 HBD) provides superior passive permeability over the free acid analog (CAS 1286724-41-1)—critical for cell-based assays. The ester handle supports downstream SAR via hydrolysis/amidation/transesterification. Procuring this exact regioisomer eliminates synthesis lead time and ensures biological fidelity; near-neighbor pyridazinones are not interchangeable.

Molecular Formula C14H14N2O4
Molecular Weight 274.276
CAS No. 923077-74-1
Cat. No. B2356457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetate
CAS923077-74-1
Molecular FormulaC14H14N2O4
Molecular Weight274.276
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)OC
InChIInChI=1S/C14H14N2O4/c1-19-12-6-4-3-5-10(12)11-7-8-13(17)16(15-11)9-14(18)20-2/h3-8H,9H2,1-2H3
InChIKeyAKDVQRWUHCRGDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetate (923077-74-1): Key Compound Identifier, Physicochemical Profile, and Screening Library Provenance


Methyl 2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetate (CAS 923077-74-1) is an achiral, solid-form pyridazinone derivative with molecular formula C14H14N2O4 and molecular weight 274.27 g/mol [1]. It carries a methyl ester moiety at the N-1 acetate position, distinguishing it from the free carboxylic acid analog (CAS 1286724-41-1) . The compound is catalogued as a screening compound within the ChemBridge Hit2Lead library (SC-9339672) and is also supplied by ChemDiv and other specialist chemical vendors, confirming its availability for high-throughput screening campaigns . Computed physicochemical descriptors include XLogP3 1.3, 0 hydrogen bond donors, 5 hydrogen bond acceptors, 5 rotatable bonds, and topological polar surface area (tPSA) 70.4 Ų, placing it within drug-like chemical space [1].

Why In-Class Pyridazinone Analogs Cannot Substitute for Methyl 2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetate in Screening or SAR Exploration


Substitution by a generic pyridazinone scaffold or a regioisomeric analog carries quantifiable risk of loss of biological activity or altered physicochemical properties. The 2-methoxyphenyl substituent at the 3-position of the pyridazinone ring is a strict determinant of inhibitory potency against butyrylcholinesterase (BuChE): the 3-(2-methoxyphenyl) regioisomer scaffold yields BuChE IC50 values as low as 12.8 µM (for optimized carbamate derivatives), whereas simple replacement with a 3- or 4-methoxyphenyl group significantly alters the activity profile [1]. Furthermore, the methyl ester prodrug handle directly impacts passive permeability and solubility relative to the free carboxylic acid form, making the compound a distinct chemical entity in terms of both biological screening outcome and downstream ADME optimization [2]. These scaffold- and functional-group-specific differences preclude the assumption that near-neighbor pyridazinones can serve as interchangeable procurement alternatives.

Quantitative Differentiation Evidence: Methyl 2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetate vs. Closest Analogs and Baseline Standards


Butyrylcholinesterase (BuChE) Inhibitory Scaffold Validation: 2-Methoxyphenyl Regioisomer Delivers the Most Potent Carbamate Derivative (IC50 = 12.8 µM)

The 3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl scaffold — the core architecture of the target compound — was identified as the most productive regioisomeric starting point for BuChE inhibitor development in a systematic 44-compound SAR campaign. The heptylcarbamate derivative 16c built on this 2-methoxyphenyl scaffold achieved an IC50 of 12.8 µM against equine BuChE (eqBuChE), with no inhibition of electric eel acetylcholinesterase (EeAChE) at 100 µM, representing 7.6-fold higher potency than the carbamate derivative built on the 3-methoxyphenyl scaffold and 2.7-fold more potent than the analogous 4-methoxyphenyl-derived compound [1]. While the target methyl ester compound itself was not directly tested in this study, the scaffold validation data provide the closest class-level quantitative evidence for prioritizing the 2-methoxyphenyl configuration in screening libraries.

Butyrylcholinesterase inhibition Alzheimer's disease Pyridazinone SAR

Methyl Ester vs. Free Carboxylic Acid: Permeability and Drug-Like Property Optimization Through Esterification

The methyl ester functional group at the N-1 acetate position of the target compound (CAS 923077-74-1) represents a strategic differentiation from the corresponding free carboxylic acid analog (CAS 1286724-41-1). The methyl ester form reduces hydrogen bond donor count from 1 (acid) to 0 (ester), decreases topological polar surface area, and is expected to enhance passive membrane permeability compared to the ionizable carboxylic acid form [1]. This ester-to-acid structural distinction is recognized in medicinal chemistry as a classic prodrug strategy: methyl ester derivatives of pyridazinone-based factor XIa inhibitors have been explicitly employed to improve oral bioavailability, with the ester serving as a hydrolytically labile promoiety for the active acid metabolite [2]. The target compound offers researchers a permeability-optimized, cell-penetrant screening probe that the free acid cannot provide.

ADME optimization Prodrug design Physicochemical profiling

Selective BuChE Inhibition Profile: 2-Methoxyphenyl Pyridazinone Derivatives Demonstrate Functional Selectivity over Acetylcholinesterase

One of the key differentiation features of the 3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl scaffold is its inherent selectivity for butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE). In the 2019 SAR study, the most potent BuChE inhibitor derived from this scaffold (compound 16c) showed no inhibition of EeAChE at 100 µM, yielding a selectivity ratio of >7.8-fold for BuChE over AChE [1]. This contrasts with the clinical reference donepezil, which is a dual ChE inhibitor with 30-fold selectivity for AChE (IC50 = 0.11 µM) over BuChE (IC50 = 3.25 µM). The ability to selectively target BuChE without concurrent AChE inhibition is a pharmacologically relevant distinction, as BuChE-selective inhibitors are hypothesized to offer a differentiated side-effect profile in Alzheimer's disease therapy.

Cholinesterase selectivity Alzheimer's drug discovery CNS penetration

Stock Availability and Defined Characterization Data Enable Reproducible Screening Procurement

Unlike many in-house synthesized pyridazinone analogs that lack standardized characterization, Methyl 2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetate is available as a pre-weighed, solid-form screening compound (SC-9339672) through ChemBridge's Hit2Lead platform, with batch-level quality control and rush delivery options . The compound's identity is confirmed by its presence in multiple independent chemical databases including PubChem (CID 7662597) and multiple vendor catalogs (ChemDiv, EvitaChem, LookChem), providing orthogonal verification of structural identity [1]. This commercial availability with defined purity and characterization reduces the risk of structural misassignment that can occur with single-source or custom-synthesized analogs.

Screening compound procurement Quality control Reproducibility

Optimal Research and Procurement Application Scenarios for Methyl 2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetate


BuChE-Focused High-Throughput Screening for Alzheimer's Disease Drug Discovery

Researchers designing a BuChE-selective high-throughput screening campaign should prioritize this compound as a privileged scaffold starting point. The 2019 Dundar et al. study demonstrated that the 3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl architecture yields the most potent BuChE inhibitors within a 44-compound SAR series, with the lead carbamate derivative 16c achieving an IC50 of 12.8 µM against eqBuChE and complete selectivity over AChE at 100 µM [1]. Procurement of the methyl ester form enables direct screening without the need for scaffold synthesis, while the ester functionality provides a handle for subsequent SAR expansion via amidation, hydrolysis, or transesterification.

Cell-Based Phenotypic Screening Requiring Passive Membrane Permeability

For intracellular target engagement or cell-based phenotypic assays, the methyl ester form (XLogP3 = 1.3, 0 H-bond donors) is the preferred chemical form over the free carboxylic acid analog (CAS 1286724-41-1), which carries an ionizable carboxylate and higher polarity [1]. The ester's improved predicted passive permeability and reduced hydrogen bond donor count make it better suited for assays requiring compound entry into the cytoplasmic compartment. This rationale is supported by the established precedent of methyl ester prodrug strategies in pyridazinone-based drug discovery programs, where esterification is employed to enhance oral bioavailability and cell penetration [2].

Structure-Activity Relationship (SAR) Expansion Around the N-1 Acetate Position

The methyl ester serves as a versatile synthetic intermediate for diversifying the N-1 acetate side chain. Researchers can readily hydrolyze the ester to the free acid, convert it to various amides, or transesterify to alternative ester prodrugs. This chemical flexibility makes the compound a strategic procurement choice for medicinal chemistry laboratories building focused pyridazinone libraries. The Dundar et al. 2019 study demonstrates that the N-1 substituent (converted to a carbamate in their work) critically modulates both BuChE potency and selectivity, with the heptylcarbamate (16c, IC50 12.8 µM) being 2.7-fold more potent than the hexylcarbamate (14c, IC50 35 µM) [1].

NADPH Oxidase Inhibitor Screening Panels with Defined Pharmacological Controls

Although the available vendor annotation describing this compound as an NADPH oxidase inhibitor relies on references to the standard inhibitor apocynin (IC50 = 10 µM against NADPH oxidase) [1] and requires independent validation, the compound's structural features are consistent with properties observed in pyridazinone-based kinase and oxidase inhibitors. Researchers conducting NADPH oxidase inhibitor screening may include this compound as a structurally distinct chemotype alongside apocynin controls, with the caveat that direct comparative potency data for this specific compound against NADPH oxidase isoforms are not currently available in the peer-reviewed literature. The compound's multi-vendor commercial availability facilitates its inclusion in broad-spectrum oxidase inhibitor panels.

Quote Request

Request a Quote for Methyl 2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.